

# Spectroscopic Profile of 1-Buten-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Buten-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-buten-2-ol** ( $\text{CH}_3\text{CH}_2\text{C}(\text{OH})=\text{CH}_2$ ), an unsaturated alcohol of interest in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-buten-2-ol**.

### $^1\text{H}$ NMR Data (Predicted)

The proton NMR spectrum of **1-buten-2-ol** is expected to show distinct signals for the vinyl, hydroxyl, methylene, and methyl protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
=CH <sub>2</sub> (a)	4.8 - 5.2	Multiplet	J(gem) $\approx$ 1-3, J(vic) $\approx$ 6-8
=CH <sub>2</sub> (b)	4.8 - 5.2	Multiplet	J(gem) $\approx$ 1-3, J(vic) $\approx$ 10-12
-OH	Variable (typically 1.5 - 4.0)	Singlet (broad)	N/A
-CH <sub>2</sub> -	2.0 - 2.3	Quartet	J $\approx$ 7.5
-CH <sub>3</sub>	1.0 - 1.2	Triplet	J $\approx$ 7.5

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. The two vinyl protons (=CH<sub>2</sub>) are diastereotopic and are expected to have slightly different chemical shifts and coupling constants to the neighboring methylene protons.

## <sup>13</sup>C NMR Data (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in **1-buten-2-ol**.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=C (C1)	105 - 115
C-OH (C2)	150 - 160
-CH <sub>2</sub> - (C3)	30 - 35
-CH <sub>3</sub> (C4)	10 - 15

## Infrared (IR) Spectroscopy

The IR spectrum of **1-buten-2-ol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (sp <sup>2</sup> C-H)	3000 - 3100	Medium
C-H stretch (sp <sup>3</sup> C-H)	2850 - 3000	Medium
C=C stretch (alkene)	1640 - 1680	Medium
C-O stretch (alcohol)	1050 - 1260	Strong

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-buten-2-ol** is expected to produce a molecular ion peak and several characteristic fragment ions.

m/z Value	Proposed Fragment Ion	Fragmentation Pathway
72	[C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
57	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
43	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup> or [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	α-cleavage or cleavage of the ethyl group
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the vinyl alcohol radical

Note: The molecular ion peak for alcohols can sometimes be weak or absent.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-buten-2-ol**.

Materials:

- **1-Buten-2-ol** sample (5-20 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ).[\[3\]](#)
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- NMR tube (5 mm diameter).
- Pipette.
- NMR spectrometer.

Procedure:

- Accurately weigh the **1-buten-2-ol** sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[\[3\]](#)
- Ensure the sample is fully dissolved.
- Using a pipette, transfer the solution into a clean, dry NMR tube.
- The height of the liquid in the NMR tube should be approximately 4-5 cm.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.[\[4\]](#) For quantitative  $^1\text{H}$  NMR, a longer relaxation delay may be necessary.[\[7\]](#)

## Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **1-buten-2-ol**.

Materials:

- **1-Buten-2-ol** sample.
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,  $\text{NaCl}$ ).
- Pipette.

- Isopropanol or other suitable solvent for cleaning.

Procedure (using ATR):

- Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Record a background spectrum.
- Place a small drop of the **1-buten-2-ol** sample onto the ATR crystal.
- Acquire the IR spectrum.
- Clean the ATR crystal thoroughly after the measurement.

## Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **1-buten-2-ol**.

Materials:

- **1-Buten-2-ol** sample.
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
- Volatile solvent (if using GC-MS, e.g., dichloromethane or ether).
- Microsyringe.

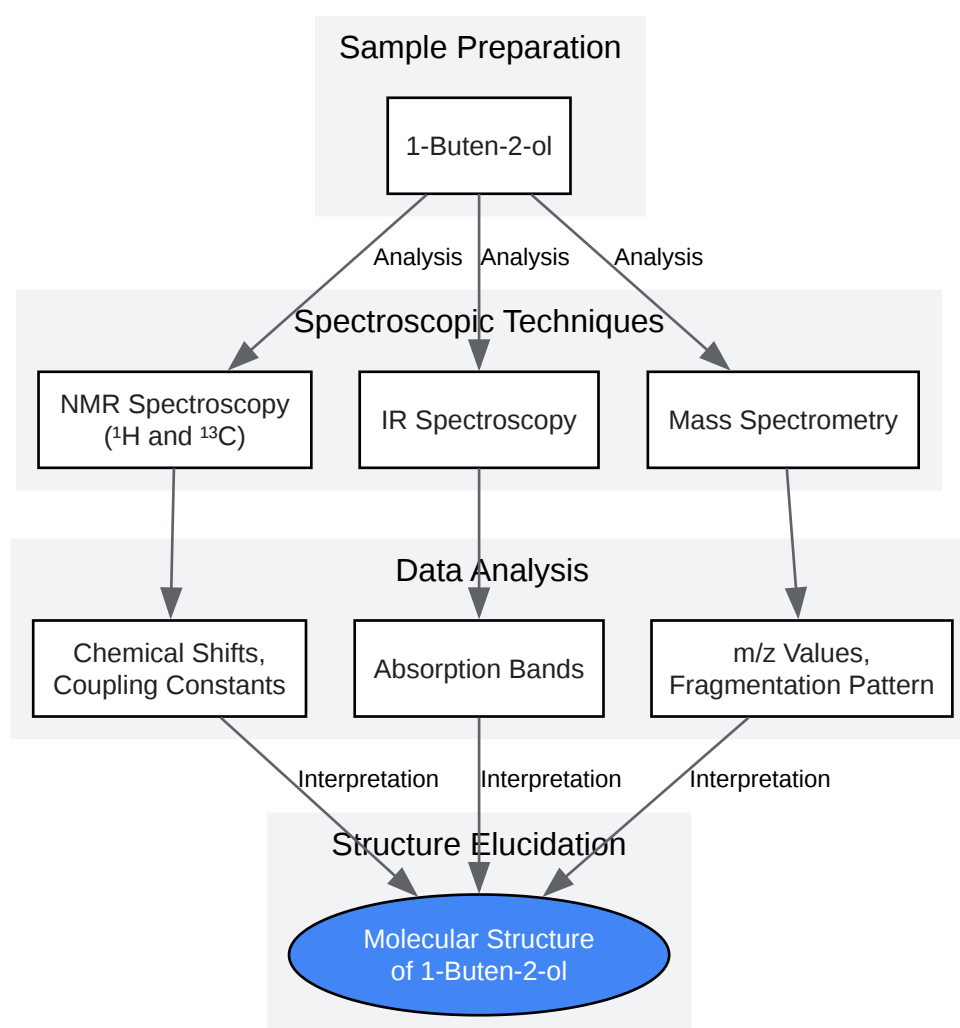
Procedure (using GC-MS):

- Prepare a dilute solution of **1-buten-2-ol** in a volatile solvent.
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.
- The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
- The molecules will be ionized, typically by electron impact at 70 eV.[8]

- The resulting ions will be separated by the mass analyzer and detected to generate the mass spectrum.

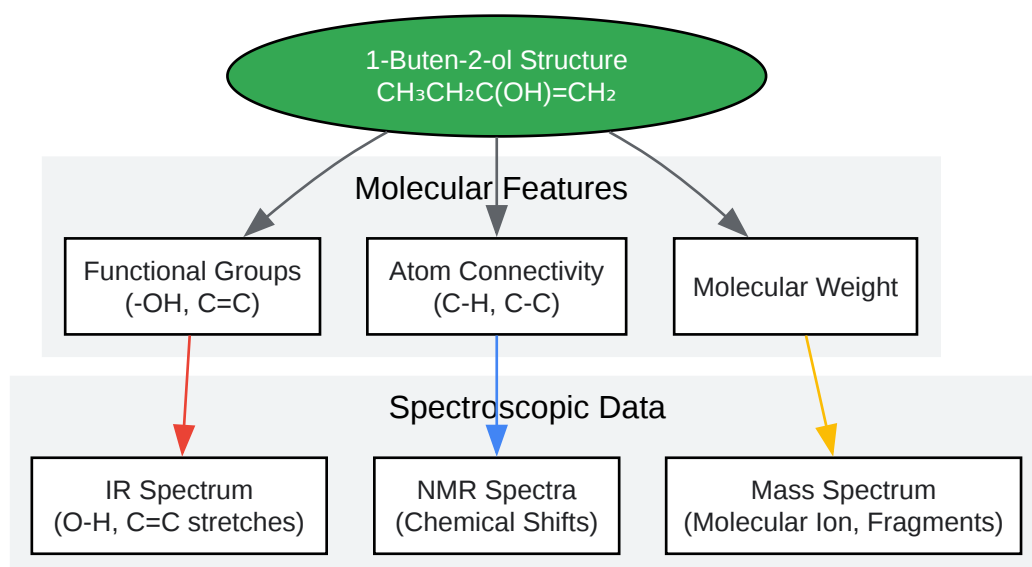
## Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **1-buten-2-ol**.



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Caption: Workflow for the spectroscopic analysis of **1-buten-2-ol**.



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